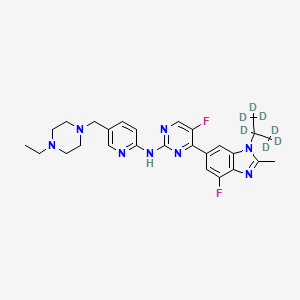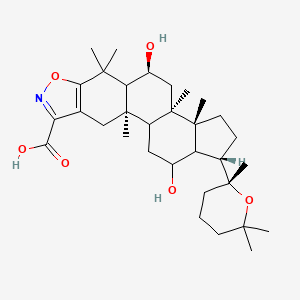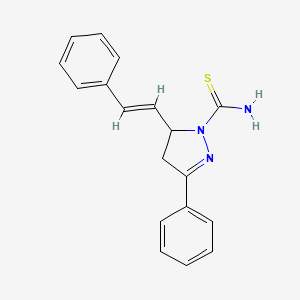
S-(5'-Adenosyl)-L-homocysteine-13C5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SAH-13C5: S-Adenosylhomocysteine-13C5 , is a stable isotope-labeled compound. It is an amino acid derivative and a modulator in several metabolic pathways. This compound is an intermediate in the synthesis of cysteine and adenosine . SAH-13C5 is particularly significant in scientific research due to its role as an inhibitor for the METTL3-METTL14 heterodimer complex, with an IC50 of 0.9 µM .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of SAH-13C5 involves the incorporation of stable heavy isotopes of carbon into the molecule. This is typically achieved through synthetic organic chemistry techniques, where the carbon-13 isotope is introduced at specific positions within the molecule .
Industrial Production Methods: : Industrial production of SAH-13C5 is carried out using advanced synthetic methods that ensure high purity and yield. The process involves the use of labeled precursors and controlled reaction conditions to achieve the desired isotopic labeling . The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its suitability for research applications .
Análisis De Reacciones Químicas
Types of Reactions: : SAH-13C5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include nucleophiles or electrophiles depending on the type of substitution reaction.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SAH-13C5 may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Aplicaciones Científicas De Investigación
SAH-13C5 has a wide range of scientific research applications, including but not limited to:
Mecanismo De Acción
SAH-13C5 exerts its effects by inhibiting the METTL3-METTL14 heterodimer complex, which is involved in the methylation of RNA. This inhibition occurs with an IC50 of 0.9 µM . The compound acts as a competitive inhibitor, binding to the active site of the enzyme complex and preventing the methylation of RNA substrates . This inhibition can affect various cellular processes, including gene expression and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
S-Adenosylhomocysteine (SAH): The non-labeled version of SAH-13C5, which also acts as an inhibitor of methyltransferases.
S-Adenosylmethionine (SAM): A related compound that serves as a methyl donor in various biochemical reactions.
Homocysteine: An amino acid that is an intermediate in the metabolism of methionine and cysteine.
Uniqueness: : SAH-13C5 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool for researchers studying complex biochemical pathways and mechanisms .
Propiedades
Fórmula molecular |
C14H20N6O5S |
|---|---|
Peso molecular |
389.38 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1/i3+1,7+1,9+1,10+1,13+1 |
Clave InChI |
ZJUKTBDSGOFHSH-PKJIWKIESA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]SCC[C@@H](C(=O)O)N)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid](/img/structure/B12414679.png)
![4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid](/img/structure/B12414685.png)


![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)







